molecular formula C12H21N3O3 B13321567 tert-Butyl (R)-4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate

tert-Butyl (R)-4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate

Cat. No.: B13321567
M. Wt: 255.31 g/mol
InChI Key: LPWHVJWGSNMJHG-SECBINFHSA-N
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Description

tert-Butyl ®-4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate is a complex organic compound that belongs to the class of pyrazino[1,2-a]pyrazines. This compound is characterized by its unique structure, which includes a tert-butyl ester group and a pyrazine ring system. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation may involve the reaction of a piperazine derivative with a suitable carbonyl compound, followed by esterification with tert-butyl alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the output and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

tert-Butyl ®-4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl ®-4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives, such as:

Uniqueness

What sets tert-butyl ®-4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate apart is its specific structure, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C12H21N3O3

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl (9aR)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)14-7-9-6-13-4-5-15(9)10(16)8-14/h9,13H,4-8H2,1-3H3/t9-/m1/s1

InChI Key

LPWHVJWGSNMJHG-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CNCCN2C(=O)C1

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCCN2C(=O)C1

Origin of Product

United States

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